molecular formula Unknown B1574377 MSC2156119J

MSC2156119J

Numéro de catalogue B1574377
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MSC2156119J is an orally bioavailable inhibitor of the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)) with potential antineoplastic activity. c-Met inhibitor MSC2156119J selectively binds to c-Met, which inhibits c-Met phosphorylation and disrupts c-Met-mediated signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus)

Applications De Recherche Scientifique

Lab-Scale Intervention in Scientific Research

The pervasiveness of technology, including scientific advancements like stem cell research, cloning, and others, shapes our lives significantly. Scientific research plays a central role in innovation, including in areas such as genomics, synthetic biology, and nanotechnology, which often come with societal and ethical considerations. Addressing these concerns is crucial in guiding research and development in a direction that aligns with societal values and ethics (Schuurbiers & Fisher, 2009).

Mesenchymal Stem Cells (MSCs) in Clinical Progress

MSCs, often studied in the context of MSC2156119J, have broad anti-inflammatory and immune-modulatory properties. They are being investigated in over 950 clinical trials for their medical utility in regenerative medicine, targeted therapy, and treating injured tissues. Further understanding and unlocking MSC potential through signaling, biomedical engineering, and patient selection are anticipated to bring significant advancements and clinical opportunities (Pittenger et al., 2019).

MSCs in Treatment of Organ Disorders

MSCs are gaining attention for their potential applications in various fields of medicine due to their ease of isolation and proliferation while maintaining their biological characteristics. They are being engineered as carriers of therapeutic agents in gene and cell therapy of cancers and degenerative diseases. Their properties like tropism toward injury sites and safety against normal tissues make them suitable for regenerative medicine and targeted therapy (Marofi et al., 2018).

Impact of Oxygen Concentration on MSCs

Research on the influence of oxygen concentration on the proliferation, stemness, and differentiation of MSCs is pivotal. Lowering oxygen concentration to 5% significantly affects MSC characteristics, inducing stemness-related-transcription-factor and stimulating cell proliferative capacity. These observations are critical for understanding MSC responses and their translational applications (Drela et al., 2014).

c-Met Inhibitor MSC2156119J in Clinical Development

MSC2156119J, a c-Met inhibitor, is in clinical development for its potential in treating various malignancies. The dose, exposure, target inhibition, and tumor growth relationships of MSC2156119J are crucial for determining its effective dosage in clinical settings. This research underlines the importance of understanding the biological activities and interactions of MSC2156119J for its successful application in cancer treatment (Xiong et al., 2015).

Engineering MSCs for Drug Delivery and Regenerative Medicine

Engineering MSCs for enhanced therapeutic efficacy involves genetic modification, incorporation of therapeutic agents, and cell surface modification. These techniques aim to improve therapeutic efficacy and targeting while minimizing any loss of MSC function. This is pivotal in realizing the full potential of MSC-based therapy (Park et al., 2015).

Propriétés

Nom du produit

MSC2156119J

Formule moléculaire

Unknown

Poids moléculaire

0

Apparence

Solid powder

Synonymes

MSC2156119J; NONE

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.